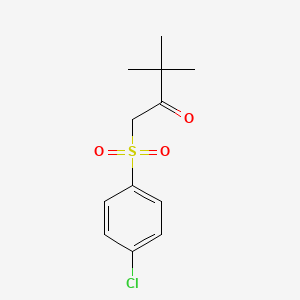

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIUXIMZIKBBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337870 | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-06-9 | |

| Record name | 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: Synthesis, Properties, and Synthetic Potential

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a member of the versatile class of β-keto sulfones. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and field-proven insights into the chemistry of this compound and its structural analogues.

Introduction: The Significance of β-Keto Sulfones

β-Keto sulfones are a class of organic compounds characterized by a sulfonyl group adjacent to a carbonyl group. This unique structural arrangement imparts a rich and diverse reactivity profile, making them highly valuable intermediates in organic synthesis. The electron-withdrawing nature of both the sulfonyl and carbonyl groups renders the intervening methylene protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can act as a leaving group or be retained in the final product, where it may contribute to biological activity.

This compound (CAS 207974-06-9) embodies the key features of a β-keto sulfone, incorporating a p-chlorophenylsulfonyl moiety and a sterically demanding tert-butyl ketone group. This specific combination of functional groups suggests potential for unique reactivity and biological applications, which will be explored in this guide.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be reliably predicted based on its structure and data from commercial suppliers.

| Property | Value/Prediction | Source |

| CAS Number | 207974-06-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅ClO₃S | [1][5] |

| Molecular Weight | 274.76 g/mol | [1][5] |

| Melting Point | 95-97 °C | [2] |

| Boiling Point | 412.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.232 g/cm³ (Predicted) | [2] |

| XLogP3 | 2.9 | [5] |

| Appearance | White to off-white solid (Expected) |

Predicted Spectroscopic Data

The following tables outline the expected regions for key signals in the NMR and IR spectra of this compound, based on the analysis of its functional groups and data for analogous compounds.

¹H NMR (proton) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | Doublet | 2H | Aromatic protons ortho to SO₂ |

| ~ 7.6 - 7.4 | Doublet | 2H | Aromatic protons meta to SO₂ |

| ~ 4.5 - 4.2 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 1.2 - 1.0 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR (carbon) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 205 - 200 | Carbonyl carbon (C=O) |

| ~ 142 - 138 | Aromatic carbon attached to SO₂ |

| ~ 132 - 128 | Aromatic carbons |

| ~ 65 - 60 | Methylene carbon (-CH₂-) |

| ~ 45 - 40 | Quaternary carbon of tert-butyl group |

| ~ 27 - 25 | Methyl carbons of tert-butyl group |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2970 - 2870 | Medium | Aliphatic C-H stretch |

| ~ 1720 - 1700 | Strong | Carbonyl (C=O) stretch[6][7] |

| ~ 1330 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~ 1160 - 1140 | Strong | Symmetric SO₂ stretch |

| ~ 830 - 810 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (Predicted)

The electron impact mass spectrum of this compound is expected to show fragmentation patterns characteristic of aromatic sulfones and ketones. Key fragments would likely arise from the cleavage of the C-S bond and the McLafferty rearrangement of the keto group. The molecular ion peak [M]⁺ at m/z 274 (with the characteristic 3:1 isotopic pattern for chlorine) should be observable.

Proposed Synthetic Methodologies

While a specific, published synthesis for this compound is not readily found, several reliable methods for the synthesis of β-keto sulfones can be adapted. The choice of method would depend on the availability of starting materials and desired scale.

α-Sulfonylation of a Ketone

A common and direct approach is the α-sulfonylation of 3,3-dimethylbutan-2-one (pinacolone). This typically involves the generation of the enolate of pinacolone followed by quenching with a suitable sulfonylating agent.

Experimental Protocol: α-Sulfonylation of Pinacolone

-

Enolate Formation: To a solution of 3,3-dimethylbutan-2-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

Sulfonylation: In a separate flask, prepare a solution of 4-chlorobenzenesulfonyl chloride (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the enolate solution at -78 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to ensure rapid and complete deprotonation of the ketone without competing side reactions. The low temperature (-78 °C) is necessary to maintain the kinetic stability of the lithium enolate and prevent self-condensation or other side reactions. Anhydrous conditions are essential as the enolate is highly basic and will be quenched by protic solvents.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one, CasNo.207974-06-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 207974-06-9: 2-Butanone, 1-[(4-chlorophényl)sulfonyl]-… [cymitquimica.com]

- 5. aablocks.com [aablocks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel α-sulfonyl ketone, 1-((4-chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed, field-proven protocols with the underlying scientific principles, this guide serves as a self-validating system for the unambiguous determination of the molecular architecture of the target compound.

Introduction: The Significance of α-Sulfonyl Ketones

α-Sulfonyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. The juxtaposition of a sulfonyl group and a ketone functionality imparts unique electronic properties to the molecule, making them valuable precursors for a variety of bioactive molecules and complex organic scaffolds. The precise characterization of their structure is paramount to understanding their reactivity and potential applications. This guide will use this compound as a model compound to illustrate a robust workflow for structural elucidation.

Molecular Structure and Initial Considerations

The hypothesized structure of this compound is presented below. Our analytical journey will be guided by the imperative to confirm every aspect of this proposed structure: the p-substituted chlorophenyl ring, the sulfonyl linkage, the methylene bridge, the ketone carbonyl group, and the tert-butyl moiety.

Caption: Proposed structure of this compound.

The Elucidation Workflow: A Multi-faceted Approach

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Caption: A comprehensive workflow for the structure elucidation of a novel organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

4.1. The Rationale for High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step in structure elucidation is the determination of the elemental composition. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides the requisite mass accuracy to distinguish between ions of the same nominal mass but different elemental formulas.[1]

4.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock solution to a final concentration of approximately 10 µg/mL. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition:

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range that comfortably encompasses the expected molecular weight of the target compound (e.g., m/z 100-500).

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis to achieve high mass accuracy.

-

4.3. Predicted Data and Interpretation

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₅ClO₃S | Based on the proposed structure. |

| Monoisotopic Mass | 274.04303 Da | The exact mass of the most abundant isotopic composition.[2] |

| [M+H]⁺ | 275.05031 Da | Protonated molecular ion, commonly observed in positive ESI mode.[2] |

| [M+Na]⁺ | 297.03225 Da | Sodium adduct, also common in positive ESI mode.[2] |

| [M-H]⁻ | 273.03575 Da | Deprotonated molecular ion, potentially observable in negative ESI mode.[2] |

Fragmentation Analysis: Tandem MS (MS/MS) experiments on the molecular ion can provide valuable structural information. Key expected fragmentation pathways for aryl alkyl sulfones include:

-

Loss of SO₂: A common fragmentation pathway for sulfones.

-

Cleavage of the C-S bond: This can lead to fragments corresponding to the chlorophenylsulfonyl cation or the dimethylbutanoyl radical.

-

α-Cleavage of the ketone: Cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones.

Infrared Spectroscopy: Identifying Key Functional Groups

5.1. The Role of FT-IR in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present in the molecule.[3]

5.2. Experimental Protocol: FT-IR (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of the purified compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any residual moisture.

-

In a clean agate mortar and pestle, grind the KBr to a fine powder.

-

Add the sample to the KBr and continue to grind until a homogenous, fine powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

5.3. Predicted Data and Interpretation

| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type | Rationale |

| C=O (Ketone) | 1715 - 1730 | Stretch | The strong, sharp absorption of the carbonyl group is a key diagnostic peak.[4] |

| S=O (Sulfone) | 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric Stretch | The two strong, characteristic stretching vibrations of the sulfonyl group.[5] |

| C-H (Aromatic) | 3100 - 3000 | Stretch | C-H stretching vibrations of the benzene ring.[2] |

| C=C (Aromatic) | 1600 - 1450 | Stretch | In-plane skeletal vibrations of the aromatic ring.[2] |

| C-H (Aliphatic) | 2980 - 2850 | Stretch | Stretching vibrations of the methyl and methylene groups. |

| C-Cl | 800 - 600 | Stretch | The C-Cl stretch is often in the fingerprint region and can be difficult to assign definitively.[2] |

The presence of these characteristic absorption bands provides strong evidence for the key functional groups in the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

6.1. The Power of 1D and 2D NMR

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the assembly of the molecular skeleton.[6]

6.2. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D NMR Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required.

-

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[6]

-

6.3. Predicted Data and Interpretation

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-a, H-b) | 7.8 - 8.0 (H-a), 7.5 - 7.7 (H-b) | Doublet (AA'BB' system) | 2H, 2H | Protons ortho to the electron-withdrawing sulfonyl group (H-a) will be deshielded compared to the protons meta to it (H-b). |

| Methylene (H-c) | ~4.0 - 4.5 | Singlet | 2H | Deshielded by both the adjacent sulfonyl group and the ketone. No adjacent protons to couple with. |

| tert-Butyl (H-d) | ~1.2 - 1.4 | Singlet | 9H | A characteristic singlet for the nine equivalent protons of the tert-butyl group. |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | >200 | The carbonyl carbon is highly deshielded. |

| Aromatic (C-ipso) | ~140 | The carbon directly attached to the sulfonyl group. |

| Aromatic (C-Cl) | ~138 | The carbon attached to the chlorine atom. |

| Aromatic (C-H) | 128 - 130 | Aromatic carbons bearing hydrogen atoms. |

| Methylene | ~60 - 65 | Deshielded by the adjacent sulfonyl and carbonyl groups. |

| C (tert-Butyl, quat.) | ~45 | The quaternary carbon of the tert-butyl group. |

| CH₃ (tert-Butyl) | ~26 | The methyl carbons of the tert-butyl group. |

2D NMR Correlations:

-

COSY: Will show correlations between the two sets of aromatic protons (H-a and H-b).

-

HSQC: Will confirm the direct attachment of each proton to its corresponding carbon (e.g., H-a to its carbon, H-c to the methylene carbon, H-d to the methyl carbons).

-

HMBC: This is the key experiment for final confirmation. Expected long-range correlations include:

-

The methylene protons (H-c) to the carbonyl carbon and the ipso-carbon of the aromatic ring.

-

The tert-butyl protons (H-d) to the carbonyl carbon and the quaternary carbon of the tert-butyl group.

-

The aromatic protons (H-a) to the ipso-carbon and other aromatic carbons.

-

Conclusion: A Confirmed Structure

The convergence of data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating pathway to the structural elucidation of this compound. The molecular formula is established by HRMS, the key functional groups are identified by FT-IR, and the precise connectivity of all atoms is mapped by NMR. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the absolute structural integrity of novel chemical entities.

References

- Lin, C. H., & Tsai, D. S. (2011). High-resolution mass spectrometry in the analysis of small molecules. Journal of Food and Drug Analysis, 19(4).

- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.

- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and more basic NMR experiments: a practical course. John Wiley & Sons.

- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic structure analysis. Oxford University Press.

- de Hoffmann, E., & Stroobant, V. (2007).

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Griffiths, P., & De Haseth, J. A. (2007). Fourier transform infrared spectrometry. John Wiley & Sons.

- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.

- Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.

- Macomber, R. S. (1998). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53837943, Sulfonyl ketone. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.

- Youn, S. W. (2016). Recent advances in the synthesis of β-keto sulfones.

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-. Retrieved from [Link]

-

University of California, Davis. (n.d.). 2D NMR. Retrieved from [Link]

Sources

Technical Data Sheet: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

CAS Number: 207974-06-9

For Research, Development, and Drug Discovery Professionals

Disclaimer: This document is intended as a technical data sheet for research and development purposes. Due to a lack of extensive published literature on this specific compound, this guide prioritizes safety and handling information based on available data. The sections on synthesis and biological applications are based on the general properties of the α-sulfonyl ketone chemical class and should be considered as contextual information rather than specific data for this molecule. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is a member of the α-sulfonyl ketone class of organic compounds. This structural motif, characterized by a sulfonyl group adjacent to a carbonyl group, is of significant interest in medicinal chemistry and organic synthesis. α-Sulfonyl ketones serve as versatile building blocks for the creation of more complex molecules and have been explored for a variety of biological activities.[1] This data sheet provides a consolidated overview of the known properties and safety considerations for CAS No. 207974-06-9 to support its handling and preliminary evaluation in a research setting.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. These data are compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 207974-06-9 | Thermo Fisher Scientific[2] |

| Molecular Formula | C₁₂H₁₅ClO₃S | Molbase[3] |

| Molecular Weight | 274.76 g/mol | Molbase[3] |

| Physical State | Solid Crystalline, White | Thermo Fisher Scientific[2] |

| Boiling Point | 412.1°C at 760 mmHg | Molbase[3] |

| Flash Point | 203°C | Molbase[3] |

| Density | 1.232 g/cm³ | Molbase[3] |

Synthesis and Chemical Reactivity (General Context)

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, the synthesis of α-sulfonyl ketones can generally be achieved through several established methodologies. These methods often involve the formation of a carbon-sulfur bond adjacent to a carbonyl group.

Common synthetic strategies for α-sulfonyl ketones include:

-

Alkylation of Sulfinates: This approach involves the reaction of a sulfinate salt with an α-halo ketone. This is a widely used method due to the ready availability of the starting materials.[1]

-

Oxidation of β-Keto Sulfides: The corresponding β-keto sulfide can be oxidized to the desired α-sulfonyl ketone using various oxidizing agents.

-

Radical-Mediated Sulfonyl Methylation of Aldehydes: More recent methods have utilized N-heterocyclic carbene (NHC) catalysis to facilitate the coupling of aldehydes with sulfonyl sources via a radical-mediated pathway.[1][4]

-

Metal-Free Hydrosulfonylation: Green chemistry approaches have been developed for the synthesis of γ-keto sulfones from α,β-unsaturated ketones and sodium sulfinates, which can be precursors to α-sulfonyl ketones.[5][6]

The reactivity of the α-sulfonyl ketone moiety is characterized by the electron-withdrawing nature of both the sulfonyl and carbonyl groups, which acidifies the α-protons and makes this position susceptible to a variety of chemical transformations.

Potential Applications in Drug Discovery (General Context)

The α-sulfonyl ketone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a number of biologically active compounds.[1] While the specific biological activity of this compound is not documented, compounds belonging to this class have been reported to exhibit a range of therapeutic effects, including:

-

Antipyretic and anticholinesterase activity.[1]

-

Antibacterial properties.[1]

-

Inhibition of enzymes such as hydroxysteroid dehydrogenase type I.[1]

The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the ketone functionality can serve as a handle for further chemical modification or as a reactive center for covalent inhibition.[7] The presence of a 4-chlorophenyl group is also a common feature in many pharmaceutical agents, often contributing to binding affinity through hydrophobic and halogen bonding interactions.

Safety, Handling, and Personal Protective Equipment

The following safety and handling information is derived from the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific.[2] It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting.

5.1 Hazard Identification

-

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319 - Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335 - May cause respiratory irritation)

-

-

Signal Word: Warning

-

Emergency Overview: The compound is a white crystalline solid that can cause irritation to the skin, eyes, and respiratory system.[2]

5.2 Handling and Storage

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

-

Storage:

5.3 First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

5.4 Personal Protective Equipment (PPE) Protocol

The following diagram outlines the recommended workflow for the safe handling of this compound.

Conclusion

This compound (CAS No. 207974-06-9) is an α-sulfonyl ketone with limited publicly available research data. The information presented in this technical data sheet is intended to provide a preliminary understanding of its properties and to emphasize the necessary safety precautions for its handling. Researchers and drug development professionals are encouraged to perform their own comprehensive literature searches and risk assessments before incorporating this compound into their studies. Further research is required to fully elucidate the synthetic pathways, chemical reactivity, and biological profile of this specific molecule.

References

-

Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- Properties vs Pressure. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- Properties vs Temperature. Retrieved from [Link]

-

Molbase. (n.d.). 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- (CAS 207974-06-9). Retrieved from [Link]

-

Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Retrieved from [Link]

-

Chang, M.-Y., & Ou, C.-Y. (2025). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. RSC Publishing. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. Retrieved from [Link]

-

Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Retrieved from [Link]

-

Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Retrieved from [Link]

-

Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative biologically active γ-keto sulfones. Retrieved from [Link]

-

Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. PMC. Retrieved from [Link]

-

Wang, J., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biologically active compounds containing β‐ketosulfone and acyl sulfonamide moieties. Retrieved from [Link]

-

Lee, K., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nature Chemistry. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. NIH. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. molbase.com [molbase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 6. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

This guide provides a comprehensive overview of the synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a prominent member of the α-sulfonyl ketone class of compounds. These molecules, also known as β-keto sulfones, are of significant interest to the scientific community. They serve as versatile synthetic intermediates and have been explored for various biological activities, including potential applications as antibacterial and antipyretic agents.[1] The structural motif of α-sulfonyl ketones makes them valuable building blocks in the synthesis of more complex organic and pharmaceutical compounds.[1][2][3]

This document details a robust and widely applicable method for the synthesis of the target compound via the sulfonylation of a ketone enolate. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical safety considerations for researchers, scientists, and professionals in drug development.

Synthetic Strategy and Core Reaction

The chosen synthetic pathway involves the nucleophilic substitution reaction between the lithium enolate of pinacolone (3,3-dimethylbutan-2-one) and 4-chlorobenzenesulfonyl chloride. This approach is a cornerstone in the formation of α-sulfonyl ketones, relying on the generation of a carbanionic nucleophile from the ketone, which subsequently attacks the electrophilic sulfur center of the sulfonyl chloride.

Overall Reaction:

The reaction proceeds in two fundamental stages: the deprotonation of the ketone to form a reactive enolate, followed by the sulfonylation step to form the final carbon-sulfur bond.

Detailed Experimental Protocol

This section outlines a step-by-step methodology for the synthesis. The causality behind the choice of reagents and conditions is critical for success and reproducibility. The use of a strong, non-nucleophilic base and anhydrous, aprotic conditions is paramount to prevent side reactions and maximize yield.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Pinacolone | C₆H₁₂O | 100.16 | Ketone Substrate | Must be anhydrous. |

| 4-Chlorobenzenesulfonyl Chloride | C₆H₄Cl₂O₂S | 211.06 | Sulfonylating Agent | Highly reactive with moisture; corrosive.[4] |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Strong Base | Typically prepared in situ or used as a pre-made solution. Highly reactive with water and air. |

| Diisopropylamine | C₆H₁₅N | 101.19 | LDA Precursor | Must be distilled from CaH₂ to ensure it is anhydrous. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | LDA Precursor | Highly pyrophoric solution in hexanes. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous; freshly distilled from sodium/benzophenone. |

| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | Quenching Agent | Used to neutralize the reaction mixture. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Standard laboratory grade. |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | Washing Agent | Removes water from the organic phase. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic extract. |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For purification by column chromatography. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Enolate Formation :

-

To the flask, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine, followed by the dropwise addition of an equimolar amount of n-butyllithium solution. Stir the resulting mixture at -78 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA).

-

Add a solution of pinacolone in anhydrous THF dropwise to the LDA solution. The choice of a strong, hindered base like LDA ensures rapid and complete deprotonation at the less-substituted α-carbon, forming the kinetic enolate while minimizing self-condensation side reactions.[5] Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Sulfonylation Reaction :

-

Dissolve 4-chlorobenzenesulfonyl chloride in a minimal amount of anhydrous THF and add this solution dropwise to the cold enolate mixture.

-

Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up :

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

-

Purification :

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Reaction Mechanism

The synthesis proceeds through a classic nucleophilic substitution mechanism involving an enolate intermediate.

-

Deprotonation : The strong base, LDA, abstracts an acidic α-proton from pinacolone. This generates a resonance-stabilized lithium enolate. The equilibrium strongly favors the enolate product due to the high pKa difference between the ketone (pKa ≈ 20) and diisopropylamine (pKa ≈ 36).

-

Nucleophilic Attack : The α-carbon of the enolate, which bears a partial negative charge, acts as a potent nucleophile. It attacks the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur center highly susceptible to nucleophilic attack.

-

Chloride Displacement : The attack results in the formation of a tetrahedral intermediate which rapidly collapses, displacing the chloride ion as a good leaving group. This step forms the crucial C-S bond and yields the final α-sulfonyl ketone product.

Mechanistic Pathway Diagram

Caption: Mechanism for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₂H₁₅ClO₃S |

| Molecular Weight | 274.76 g/mol |

| Appearance | Expected to be a white to off-white solid |

| ¹H NMR | Expect signals for the t-butyl group (~1.2 ppm, 9H, s), the methylene group adjacent to the sulfone and carbonyl (~4.5 ppm, 2H, s), and the aromatic protons of the chlorophenyl group (~7.5-7.9 ppm, 4H, two doublets). |

| ¹³C NMR | Expect signals for the t-butyl carbons, the methylene carbon, the carbonyl carbon (~200 ppm), and the aromatic carbons. |

| IR (cm⁻¹) | Expect characteristic absorptions for C=O stretch (~1720 cm⁻¹), and asymmetric/symmetric SO₂ stretches (~1330 and 1150 cm⁻¹). |

| Mass Spectrometry | Expect a molecular ion peak [M]+ corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur. |

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

4-Chlorobenzenesulfonyl Chloride : This reagent is corrosive and a lachrymator. It reacts with water, including atmospheric moisture, to release HCl gas. It can cause severe skin burns and eye damage.[4] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium (n-BuLi) : n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. All transfers must be performed under an inert atmosphere using syringe or cannula techniques.

-

Lithium Diisopropylamide (LDA) : LDA is a strong, corrosive base that is highly reactive with water. Handle with the same precautions as n-BuLi.

-

Solvents : Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free solvent from a sealed bottle.

All operations should be conducted within a certified chemical fume hood. An appropriate fire extinguisher (Class D for organometallic reagents) should be readily accessible.

References

-

One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters (ACS Publications). Available at: [Link]

-

One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. RSC Publishing. Available at: [Link]

-

NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters (ACS Publications). Available at: [Link]

-

4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem. Available at: [Link]

-

Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

An In-depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is a β-keto sulfone, a class of organic compounds characterized by a sulfonyl group adjacent to a ketone. Its IUPAC name is 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one, and it is identified by the CAS number 207974-06-9[1]. The core structure, featuring a 4-chlorophenyl sulfonyl moiety attached to a sterically hindered ketone, suggests potential for unique chemical reactivity and biological activity. β-Keto sulfones are recognized as important intermediates and building blocks in organic synthesis and are found in a variety of biologically active molecules[2]. While specific applications for this particular compound are not extensively documented in publicly available literature, the structural motifs present suggest potential utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthetic route based on established chemical principles, and a discussion of its potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | [3] |

| CAS Number | 207974-06-9 | [1] |

| Molecular Formula | C₁₂H₁₅ClO₃S | [1][3] |

| Molecular Weight | 274.76 g/mol | [1] |

| Melting Point | 95-97 °C | [1] |

| Boiling Point | 412.1 °C at 760 mmHg | [1] |

| Density | 1.232 g/cm³ | [1] |

| Flash Point | 203 °C | [1] |

| XLogP3 (Predicted) | 2.9 | [3] |

Synthesis of this compound

The synthesis of β-keto sulfones can be achieved through various methodologies[2][4][5][6]. A common and effective approach is the α-sulfonylation of a ketone enolate with a sulfonyl chloride. The following section details a plausible and detailed experimental protocol for the synthesis of this compound, based on these established principles.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is critical for the quantitative formation of the kinetic enolate of 3,3-dimethylbutan-2-one (pinacolone). The bulky tert-butyl group of pinacolone directs deprotonation to the less hindered methyl group. The reaction is conducted at a low temperature (-78 °C) to prevent side reactions, such as self-condensation of the ketone or reaction of the enolate with the starting ketone. Anhydrous conditions are essential as LDA and the resulting enolate are highly reactive towards protic solvents like water. The use of an inert atmosphere (argon or nitrogen) prevents the quenching of these reactive species by atmospheric moisture and oxygen.

Experimental Protocol: α-Sulfonylation of 3,3-Dimethylbutan-2-one

Materials:

-

3,3-Dimethylbutan-2-one (Pinacolone)

-

4-Chlorobenzenesulfonyl chloride

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Ketone Addition: Slowly add a solution of 3,3-dimethylbutan-2-one in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Sulfonylation: Prepare a solution of 4-chlorobenzenesulfonyl chloride in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the methylene protons adjacent to the sulfonyl and carbonyl groups, and a set of doublets in the aromatic region corresponding to the 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum should display signals for the tert-butyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons, including the carbon attached to the chlorine atom and the carbon attached to the sulfonyl group.

-

IR Spectroscopy: Characteristic absorption bands are expected for the carbonyl group (C=O) and the sulfonyl group (S=O).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Potential Applications and Biological Relevance

The biological activity of this compound has not been explicitly reported. However, the β-keto sulfone moiety is a known pharmacophore present in various compounds with a wide range of biological activities. For instance, some sulfonyl compounds are known to possess antiviral properties. The presence of the 4-chlorophenyl group is also common in many pharmaceutical agents.

The combination of these structural features in this compound suggests that it could be a valuable candidate for screening in various biological assays. Potential areas of investigation include its activity as an antimicrobial, antiviral, or anticancer agent. Furthermore, its role as a synthetic intermediate could lead to the development of more complex molecules with therapeutic potential.

Logical Relationship of β-Keto Sulfones to Potential Biological Activities

Caption: Potential biological relevance of the β-keto sulfone scaffold.

Safety Information

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a β-keto sulfone with potential for further investigation in both synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit hypothetical, synthetic protocol. The lack of extensive experimental data in the public domain highlights an opportunity for researchers to contribute to the understanding of this and related compounds. Further studies to elucidate its precise biological activities and to develop optimized synthetic routes are warranted and could lead to the discovery of novel applications.

References

-

Xia, M. et al. (2016). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. Asian Journal of Organic Chemistry, 5(7), 878-881. Available at: [Link]

-

Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinates. Chemical Papers, 75(10), 5349-5357. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic methods for the β-keto sulfones. Available at: [Link]

-

Reddy, T. R., & Ghorai, P. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(4), 748-779. Available at: [Link]

-

Thomsen, M. W., Handwerker, B. M., Katz, S. A., & Belser, R. B. (1984). Preparation of .beta.-keto sulfones from [(phenylsulfonyl)methylene]dilithium and acid chlorides. The Journal of Organic Chemistry, 49(23), 4615-4617. Available at: [Link]

- Temple, D. L., Jr., & Lobeck, W. G., Jr. (1982). U.S. Patent No. 4,338,317. U.S.

- Brown, D. M. (2025). U.S. Patent No. 12,336,993. U.S.

- UCB, S.A. (1994). EP Patent No. 0617028A1.

- UCB, S.A. (2000). EP Patent No. 0617028B1.

- UCB, S.A. (1994). Enantiomers of 1-(4-chlorophenyl)phenylmethyl)-4-(4-methylphenyl)sulfonyl piperazine. Google Patents.

- Bayer Aktiengesellschaft. (1977). IL Patent No. 47501A.

-

PubChem. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[2][4][5]triazol-1-yl-pentan-3-one. National Center for Biotechnology Information. Available at: [Link]

- Nutshell Biotech Shanghai Co., Ltd. (2024). U.S. Patent No. 12,098,119. U.S.

- Polytherics Limited. (2015). U.S. Patent No. 9,439,974. U.S.

- Genentech, Inc. (2023). U.S. Patent Application No. 17/791,894. U.S.

- Amgen Inc. (2014). U.S. Patent No. 8,859,741. U.S.

-

University of Wisconsin-Madison. (n.d.). 3,3-dimethyl-2-butanone. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)sulfinyl-3-methylbutan-2-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. National Center for Biotechnology Information. Available at: [Link]

-

Shahid, K., et al. (2002). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(8), 1367-1382. Available at: [Link]

-

PubChem. (n.d.). (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one, CasNo.207974-06-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - 2-butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- (C12H15ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Pharmacophore

The landscape of modern drug discovery is an intricate tapestry woven from the threads of molecular structure and biological function. Within this complex design space, the β-keto sulfone moiety has emerged as a versatile pharmacophore, present in a range of biologically active molecules. This guide focuses on a specific, yet under-documented member of this class: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one . While extensive research on this particular molecule is not widely published, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry, analyzing data from closely related analogs, and proposing robust experimental protocols for its synthesis and characterization. This guide is intended to provide researchers and drug development professionals with a foundational understanding of this compound, thereby stimulating further investigation into its potential therapeutic applications.

Molecular Identity and Physicochemical Characteristics

This compound is a solid organic compound characterized by a sulfonyl group positioned beta to a ketone. This structural arrangement imparts unique chemical reactivity to the molecule, making it an interesting candidate for further functionalization and biological screening.

Structural and Basic Chemical Data

The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical suppliers and computational predictions, providing a solid starting point for experimental design.

| Property | Value | Source |

| CAS Number | 207974-06-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₂H₁₅ClO₃S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 274.76 g/mol | Santa Cruz Biotechnology[1] |

| Monoisotopic Mass | 274.04303 Da | PubChem[2] |

| Melting Point | 95-97 °C | Henan CoreyChem Co., Ltd.[3] |

| Boiling Point | 412.1 °C at 760 mmHg | Henan CoreyChem Co., Ltd.[3] |

| Predicted XlogP | 2.9 | PubChem[2] |

Chemical Structure Visualization

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 4-chlorophenyl, sulfonyl, and 3,3-dimethylbutan-2-one moieties.

Figure 1: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nucleophilic Substitution

The proposed synthesis involves the reaction of sodium 4-chlorobenzenesulfinate with 1-bromo-3,3-dimethylbutan-2-one . This reaction is a classic example of the formation of a carbon-sulfur bond and is generally known to proceed with good to excellent yields.

Sources

A Predictive Spectroscopic Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one for Advanced Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of successful drug development. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a compound of interest for its potential applications in pharmaceutical research. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral signature. This guide is designed to equip researchers with the foundational knowledge to identify and characterize this and structurally related α-ketosulfones, thereby accelerating research and development timelines.

Introduction: The Structural Significance of an α-Ketosulfone

This compound belongs to the class of β-ketosulfones (or α-ketosulfones), a structural motif present in a variety of biologically active molecules. The combination of a bulky, sterically hindering tert-butyl group adjacent to a ketone, and an electron-withdrawing 4-chlorophenylsulfonyl moiety, creates a unique electronic and steric environment. This environment can influence the compound's reactivity, conformational preferences, and ultimately, its interaction with biological targets.

Accurate spectroscopic characterization is non-negotiable; it provides an unassailable confirmation of the molecular structure, purity, and stability of a synthesized compound. This guide will walk through the theoretical underpinnings and predicted outcomes for the three most powerful spectroscopic techniques in the organic chemist's arsenal: NMR, IR, and MS.

Molecular Structure and Predicted Spectroscopic Features

The logical starting point for any spectroscopic analysis is the molecule itself. Understanding the distinct chemical environments within the structure allows for a targeted and insightful interpretation of the spectral data.

Figure 2. Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch or bend). For a solid sample, the thin film method is often preferred for its simplicity and the high quality of the resulting spectrum. [1] Protocol: Thin Solid Film IR Data Acquisition

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid compound in a few drops of a volatile solvent like dichloromethane or acetone. [1]2. Film Deposition: Place a single drop of this solution onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [1]4. Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum. [2]6. Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray ionization (ESI) is a "soft" ionization technique ideal for many organic molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. [3] Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. [4]4. Desolvation: A heated drying gas (e.g., nitrogen) assists in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions. [5]5. Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is typically acquired in positive ion mode to observe the [M+H]⁺ adduct.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.55 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Less deshielded than ortho protons. |

| ~ 4.40 | Singlet (s) | 2H | -SO₂-CH₂-CO- | Methylene protons are deshielded by both the sulfonyl and keto groups. |

| ~ 1.25 | Singlet (s) | 9H | -C(CH₃)₃ | Tert-butyl protons are in an identical chemical environment and have no adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 208 | C=O | Typical chemical shift for a ketone carbonyl carbon. |

| ~ 141 | Ar-C (ipso to Cl) | Quaternary carbon attached to chlorine. |

| ~ 138 | Ar-C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group. |

| ~ 130 | Ar-CH (ortho to SO₂) | Aromatic CH carbons. |

| ~ 129 | Ar-CH (meta to SO₂) | Aromatic CH carbons. |

| ~ 65 | -SO₂-CH₂-CO- | Methylene carbon deshielded by adjacent electron-withdrawing groups. |

| ~ 44 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 26 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Table 3: Predicted IR Absorption Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 3100-3000 | Medium | C-H stretch (aromatic) | Characteristic for sp² C-H bonds. |

| ~ 2970-2870 | Strong | C-H stretch (aliphatic) | Characteristic for sp³ C-H bonds of the tert-butyl and methylene groups. |

| ~ 1725 | Strong | C=O stretch (ketone) | The electron-withdrawing sulfonyl group slightly increases the frequency from a typical aliphatic ketone (~1715 cm⁻¹). [6][7] |

| ~ 1585 | Medium | C=C stretch (aromatic) | Characteristic aromatic ring vibration. |

| ~ 1325 | Strong | SO₂ asymmetric stretch | A key diagnostic peak for the sulfone group. [8] |

| ~ 1150 | Strong | SO₂ symmetric stretch | The second key diagnostic peak for the sulfone group. [8] |

| ~ 1090 | Strong | C-Cl stretch | Aromatic carbon-chlorine bond vibration. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

|---|---|---|

| 275.05 | [M+H]⁺ | Protonated molecular ion for C₁₂H₁₅³⁵ClO₃S. |

| 277.05 | [M+H]⁺ | Isotope peak due to the natural abundance of ³⁷Cl. |

| 297.03 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to be relatively simple and highly diagnostic.

-

Aromatic Region (δ 7.5-8.0): The 4-chlorophenyl group will present as a classic AA'BB' system, which at lower fields often resolves into two distinct doublets. The protons ortho to the strongly electron-withdrawing sulfonyl group will be further downfield (~7.90 ppm) than the protons meta to it (~7.55 ppm).

-

Methylene Protons (δ ~4.40): The two protons of the methylene bridge are positioned between two powerful electron-withdrawing groups (sulfonyl and carbonyl). This will cause a significant downfield shift into the ~4.40 ppm region. As there are no adjacent protons, this signal will appear as a sharp singlet.

-

Tert-butyl Protons (δ ~1.25): The nine protons of the tert-butyl group are chemically equivalent and shielded. They have no adjacent protons, resulting in a large, sharp singlet integrating to 9H, a hallmark of this functional group.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone.

-

Carbonyl Carbon (δ ~208): The ketone carbonyl carbon is highly deshielded and will appear far downfield, a characteristic feature of ketones.

-

Aromatic Carbons (δ 129-141): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the sulfonyl group and one to the chlorine).

-

Aliphatic Carbons (δ 26-65): Three distinct aliphatic signals are predicted: the methylene carbon at ~65 ppm (deshielded), the quaternary carbon of the tert-butyl group at ~44 ppm, and the three equivalent methyl carbons at ~26 ppm.

IR Spectrum

The IR spectrum will provide unambiguous evidence for the key functional groups.

-

The Carbonyl (C=O) Stretch: A very strong and sharp absorption around 1725 cm⁻¹ is the most prominent feature, confirming the presence of the ketone.

-

The Sulfonyl (SO₂) Stretches: Two strong absorptions, one for the asymmetric stretch (~1325 cm⁻¹) and one for the symmetric stretch (~1150 cm⁻¹), are definitive proof of the sulfonyl group.

-

C-H Stretches: The spectrum will show sp³ C-H stretches just below 3000 cm⁻¹ for the aliphatic portions and weaker sp² C-H stretches just above 3000 cm⁻¹ for the aromatic ring.

Mass Spectrum

The ESI mass spectrum will confirm the molecular weight. The base peak should correspond to the protonated molecule [M+H]⁺ at m/z 275.05. A crucial diagnostic feature will be the accompanying isotope peak at m/z 277.05, with an intensity approximately one-third of the m/z 275 peak, which is characteristic of a molecule containing one chlorine atom.

If subjected to fragmentation (e.g., via collision-induced dissociation in an MS/MS experiment), predictable cleavage patterns would emerge.

Figure 3. A plausible fragmentation pathway for this compound in a tandem MS experiment.

The most likely fragmentation pathways involve alpha-cleavage on either side of the ketone. This could lead to the formation of a tert-butyl acylium ion ([C₄H₉CO]⁺) at m/z 85 or a 4-chlorophenylsulfonyl cation at m/z 175. Further fragmentation of the m/z 175 ion by loss of SO₂ would yield the 4-chlorophenyl cation at m/z 111.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By detailing standard experimental protocols and interpreting the predicted NMR, IR, and MS data, this document serves as an essential resource for researchers working with this molecule or its analogs. The clear identification of the expected chemical shifts, absorption frequencies, and mass-to-charge ratios will empower scientists to confidently verify their synthetic products, ensuring the integrity and quality of materials used in drug discovery and development pipelines.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

- Pandey, S., & Snyder, A. P. (2020). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. IntechOpen.

- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1797.

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

IR Spectrum Analysis Steps. (n.d.). Decoding Information from Spectra to Compounds. Retrieved from [Link]

-

Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Quora. (2023, June 21). How do you find the IR spectrum of a compound? Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. quora.com [quora.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

Discovery and history of novel sulfonyl ketones

An In-depth Technical Guide to the Discovery and History of Novel Sulfonyl Ketones

Abstract

Sulfonyl ketones, particularly β-keto sulfones and γ-keto sulfones, have emerged as pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the strongly electron-withdrawing sulfonyl group adjacent to a carbonyl moiety, render them versatile intermediates for a multitude of chemical transformations and valuable pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the historical evolution, modern synthetic methodologies, mechanistic underpinnings, and biological significance of novel sulfonyl ketones. It is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering field-proven insights into the causality behind experimental designs and detailed protocols for practical application.

Introduction: The Rise of a Privileged Scaffold

The sulfonyl ketone framework consists of a sulfonyl group (R-SO₂-R') directly attached to a ketone, most commonly at the α- or β-position relative to the carbonyl group. These compounds, also known as β-keto sulfones (for α-sulfonyl ketones) or γ-keto sulfones, are more than mere synthetic curiosities; they are recognized as "privileged scaffolds" in drug development. The incorporation of a sulfonyl group can significantly enhance a molecule's polarity, acidity, and capacity for hydrogen bonding, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][2][3]

Historically, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope.[4] However, the last few decades have witnessed a surge in the development of innovative and efficient synthetic strategies, unlocking their full potential. Today, sulfonyl ketones are integral to the synthesis of complex organic molecules and are found in compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6][7]

Historical Perspective & Evolution of Synthetic Methodologies

The journey of sulfonyl ketone synthesis has evolved from classical, often multi-step procedures to modern, highly efficient catalytic methods.

Classical Synthetic Routes

Early methods for synthesizing β-keto sulfones typically relied on two primary strategies:

-

Alkylation of Sulfinates: This approach involves the nucleophilic substitution of an α-halo ketone with a sodium sulfinate salt. While foundational, this method is limited by the availability of the requisite α-halo ketones and potential side reactions.[1]

-